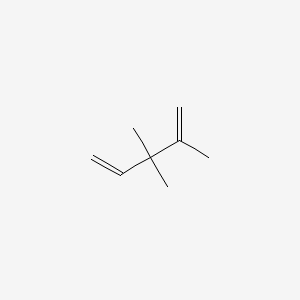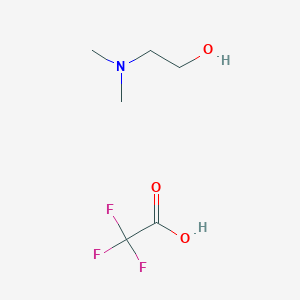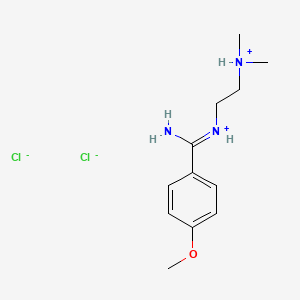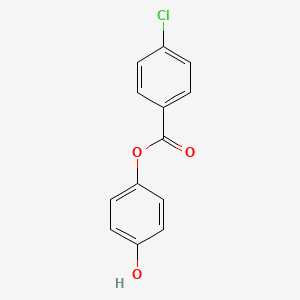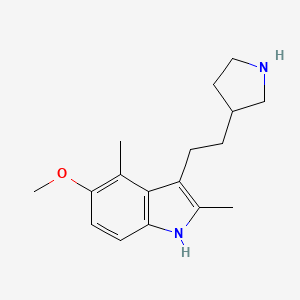
1,4-Cycloundecanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Cycloundecanedione: is an organic compound with the molecular formula C11H18O2 . It is a cyclic diketone, meaning it contains two ketone groups within a ring structure.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Cycloundecanedione can be synthesized through several methods. One common approach involves the cyclization of linear diketones under acidic or basic conditions. For example, the cyclization of 1,10-decanedione in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. One method includes the hydrogenation of cycloundecene-1,4-dione using a palladium catalyst under high pressure and temperature .
化学反应分析
Types of Reactions
1,4-Cycloundecanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted cycloundecanedione derivatives.
科学研究应用
1,4-Cycloundecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Research is ongoing to explore its potential as a precursor for biologically active molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials
作用机制
The mechanism of action of 1,4-Cycloundecanedione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, potentially resulting in biological activity .
相似化合物的比较
Similar Compounds
1,4-Cyclohexanedione: A smaller cyclic diketone with similar chemical properties but a different ring size.
1,4-Cyclooctanedione: Another cyclic diketone with an eight-membered ring.
1,4-Cyclododecanedione: A larger cyclic diketone with a twelve-membered ring .
Uniqueness
1,4-Cycloundecanedione is unique due to its eleven-membered ring structure, which provides distinct steric and electronic properties compared to other cyclic diketones. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
属性
CAS 编号 |
27567-76-6 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
cycloundecane-1,4-dione |
InChI |
InChI=1S/C11H18O2/c12-10-6-4-2-1-3-5-7-11(13)9-8-10/h1-9H2 |
InChI 键 |
QDEUSKVYKASGCW-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(=O)CCC(=O)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


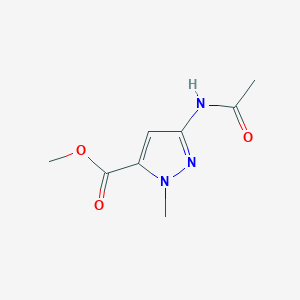
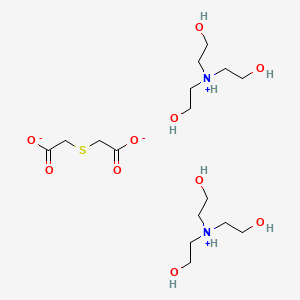
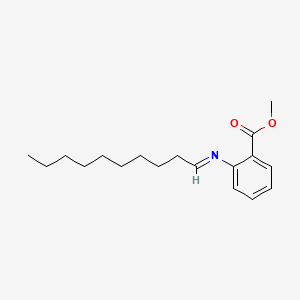
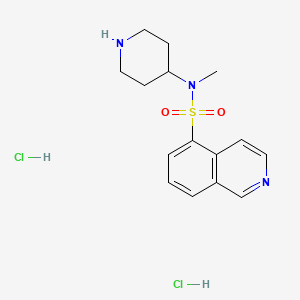
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
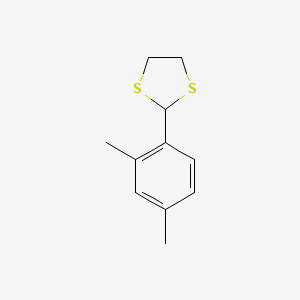

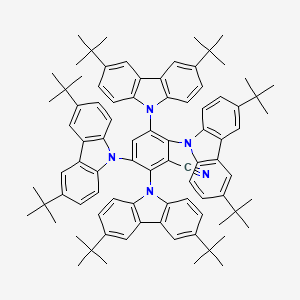
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
